4-fluoro-N-3-quinolinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-N-3-quinolinylbenzenesulfonamide-related compounds often involves palladium-catalyzed reactions, highlighting the importance of catalysis in introducing fluorine atoms into complex molecules. For example, the generation of 11-fluoro-11H-indeno[1,2-c]quinolines was achieved via a palladium-catalyzed three-component reaction, demonstrating the versatility and efficiency of such methods in synthesizing fluorinated compounds (Pan et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-3-quinolinylbenzenesulfonamide and related molecules has been extensively studied. Investigations into the crystal structures of related compounds reveal detailed insights into their molecular arrangements and intermolecular interactions. For instance, the analysis of N-(4-fluorobenzoyl)benzenesulfonamide demonstrated the significance of hydrogen bonding and other intermolecular forces in defining the structural characteristics of these compounds (Suchetan et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-Fluoro-N-3-quinolinylbenzenesulfonamide and derivatives often exploit the reactivity of the fluorine atom and the sulfonamide group. Research into copper-catalyzed reactions has shown how these functionalities can be leveraged for remote C−H amination, providing a pathway to synthesize aminated quinolines with high efficiency and selectivity (Yin et al., 2017).
properties
IUPAC Name |
4-fluoro-N-quinolin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-5-7-14(8-6-12)21(19,20)18-13-9-11-3-1-2-4-15(11)17-10-13/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRLQAMNWXNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.